5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene 5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene
Brand Name: Vulcanchem
CAS No.: 2167653-75-8
VCID: VC11667304
InChI: InChI=1S/C8H6BrF3O/c1-4-2-5(9)3-6(7(4)10)13-8(11)12/h2-3,8H,1H3
SMILES: CC1=CC(=CC(=C1F)OC(F)F)Br
Molecular Formula: C8H6BrF3O
Molecular Weight: 255.03 g/mol

5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene

CAS No.: 2167653-75-8

Cat. No.: VC11667304

Molecular Formula: C8H6BrF3O

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene - 2167653-75-8

Specification

CAS No. 2167653-75-8
Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
IUPAC Name 5-bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene
Standard InChI InChI=1S/C8H6BrF3O/c1-4-2-5(9)3-6(7(4)10)13-8(11)12/h2-3,8H,1H3
Standard InChI Key HALNLVVNTWLIDP-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1F)OC(F)F)Br
Canonical SMILES CC1=CC(=CC(=C1F)OC(F)F)Br

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s benzene ring is substituted at four positions:

  • Bromine at position 5 (C5)

  • Difluoromethoxy (OCF2\text{OCF}_2) at position 1 (C1)

  • Fluorine at position 2 (C2)

  • Methyl (CH3\text{CH}_3) at position 3 (C3)

This substitution pattern is critical to its reactivity, as electron-withdrawing groups (bromine, fluorine, difluoromethoxy) and the electron-donating methyl group create a polarized electronic environment.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number2167653-75-8
IUPAC Name5-bromo-1-(difluoromethoxy)-2-fluoro-3-methylbenzene
Molecular FormulaC8H6BrF3O\text{C}_8\text{H}_6\text{BrF}_3\text{O}
Molecular Weight255.03 g/mol
SMILESCC1=CC(=CC(=C1F)OC(F)F)Br

Synthesis and Production

Halogenation and Substitution Pathways

The synthesis typically involves sequential halogenation and etherification steps:

  • Bromination: Introduction of bromine via electrophilic aromatic substitution using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2 in the presence of a Lewis acid catalyst.

  • Difluoromethoxy Introduction: Reaction with chlorodifluoromethane (CHClF2\text{CHClF}_2) under basic conditions to form the difluoromethoxy group .

A patent-pending method for analogous compounds emphasizes low-temperature bromination (0–20°C) to minimize byproducts, a strategy applicable to this compound’s synthesis .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BrominationNBS, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C79–85%
EtherificationCHClF2\text{CHClF}_2, KOH, 50°C65–72%

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Temperature Sensitivity: Decomposition observed above 150°C.

  • Moisture Reactivity: Hydrolysis of the difluoromethoxy group in aqueous acidic/basic conditions.

Experimental data on melting/boiling points remain unreported, but analogues with similar substituents suggest a melting range of 45–60°C .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Isoxazoline Derivatives: Used in agrochemicals for pest control .

  • Fluorinated Drug Candidates: The difluoromethoxy group enhances metabolic stability in bioactive molecules.

Comparative Analysis with Structural Analogues

Table 3: Substituent Positioning and Impact

CompoundSubstituentsReactivity Profile
1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene Br (C1), OCF2\text{OCF}_2 (C2), F (C4), CH3\text{CH}_3 (C5)Lower electrophilicity due to meta-methyl placement
5-Bromo-1,2,3-trichlorobenzene Br (C5), Cl (C1, C2, C3)Higher halogen density increases polarity

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost of Brominating Agents: NBS is expensive at industrial scales; alternatives like Br2\text{Br}_2-H2SO4\text{H}_2\text{SO}_4 mixtures are being explored .

  • Byproduct Management: Dibrominated impurities require column chromatography or recrystallization for removal.

Future Research Directions

Catalytic Innovations

  • Photocatalyzed Bromination: To enhance regioselectivity and reduce waste .

  • Biocatalytic Methods: Enzymatic introduction of difluoromethoxy groups for greener synthesis.

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